3-Allyl-3-amino-1-boc-pyrrolidine
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Overview
Description
3-Allyl-3-amino-1-boc-pyrrolidine, also known as 1,1-Dimethylethyl 3-amino-3-(2-propen-1-yl)-1-pyrrolidinecarboxylate, is a chemical compound with the molecular formula C12H22N2O2 . It has a molecular weight of 226.32 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as this compound, often involves the use of primary amines with diols . A variety of five-, six-, and seven-membered cyclic amines can be synthesized in good to excellent yields . The process also involves the use of a Cp*Ir complex as a catalyst . Other methods include the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring with an allyl group and a boc-protected amine attached . The presence of the boc group (tert-butoxycarbonyl) makes this compound a useful building block in organic synthesis, particularly in the synthesis of complex molecules where selective deprotection is required .Chemical Reactions Analysis
Pyrrolidine derivatives, including this compound, can undergo a variety of chemical reactions. For instance, they can participate in Pd-catalyzed reactions with aryl bromides, resulting in high levels of diastereoselectivity . They can also undergo protodeboronation, a process that involves the removal of a boron group from a molecule .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a melting point range of 63-68 °C . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis of Pyrrolidines
Research has shown that a series of 3-substituted N-Boc protected pyrrolidines can be prepared via iron-catalyzed cross-coupling, involving Boc protected N-allyl-N-(2-bromoallyl)amine and organomagnesium compounds, followed by ring closing metathesis and hydrogenation of the formed pyrrolines (Østergaard et al., 2002).
Catalytic Asymmetric Intramolecular Hydroamination
A P-stereogenic PNP pincer-Pd complex is utilized in the asymmetric intramolecular hydroamination of amino-1,3-dienes to synthesize allyl-type chiral pyrrolidine derivatives. This method yields products with excellent regioselectivities and moderate enantioselectivities (Yang et al., 2015).
Construction of Functionalized Pyrrolidine Rings
The nucleophilic phosphine-catalyzed intramolecular Michael reaction of N-allylic substituted α-amino nitriles has been developed for efficiently constructing functionalized 2,4-disubstituted pyrrolidines (N-heterocyclic α-amino nitriles) via 5-endo-trig cyclization (En et al., 2014).
Enantioselective Synthesis of Substituted Pyrrolidines
The lithiation of N-Boc-allylic and benzylic amines, followed by conjugate additions to nitroalkenes, enables the enantioselective synthesis of substituted pyrrolidines. This method provides a route to various 3,4-substituted pyrrolidines and has been applied to synthesize pharmaceutical candidates (Johnson et al., 2002).
Synthesis of α-Alkenyl Pyrrolidine Derivatives
CpRu-catalyzed asymmetric intramolecular dehydrative N-allylation of N-substituted ω-amino- and -aminocarbonyl allylic alcohols has been employed to synthesize α-alkenyl pyrrolidine derivatives. This method offers significant flexibility in N-substitutions, aiding in natural product synthesis (Seki et al., 2012).
Enantioselective Iridium-Catalyzed Synthesis
Successive nucleophilic and electrophilic allylation mediated by bis-Boc-carbonate forms enantiomerically enriched 2,4-disubstituted pyrrolidines. The process involves an iridium-catalyzed transfer hydrogenative carbonyl C-allylation followed by Tsuji-Trost N-allylation and Mitsunobu cyclization (Luo et al., 2019).
Mechanism of Action
Mode of Action
3-Allyl-3-amino-1-boc-pyrrolidine interacts with its targets by inhibiting the action of arginase . This inhibition results in decreased production of ornithine, proline, and polyamines, which are the products of arginase-mediated hydrolysis of arginine . It also leads to increased nitric oxide (NO) production due to increased substrate availability for iNOS .
Biochemical Pathways
The compound affects the L-arginine metabolism pathway . By inhibiting arginase, it disrupts the conversion of L-arginine into ornithine, proline, and polyamines . This disruption affects a wide variety of biochemical processes, including cell proliferation and wound healing, which are regulated by these metabolites .
Result of Action
The inhibition of arginase by this compound leads to molecular and cellular effects such as decreased production of ornithine, proline, and polyamines, and increased production of nitric oxide . These changes can influence various physiological processes, including immune response, inflammation, and cell proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with arginase . .
Safety and Hazards
When handling 3-Allyl-3-amino-1-boc-pyrrolidine, personal protective equipment and face protection should be worn . It should not come into contact with the eyes, skin, or clothing, and ingestion or inhalation should be avoided . The compound is considered hazardous and can cause eye irritation, skin irritation, and respiratory system toxicity .
Future Directions
The use of boc-protected amines, such as 3-Allyl-3-amino-1-boc-pyrrolidine, is becoming increasingly common in the field of organic synthesis . They are particularly useful in the synthesis of complex molecules where selective deprotection is required . Future research may focus on developing more efficient and selective methods for the synthesis and deprotection of boc-protected amines .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Allyl-3-amino-1-boc-pyrrolidine are not fully explored yet. The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the alkaloid molecule .
Cellular Effects
Related pyrrolidine alkaloids have been shown to influence cell function in various ways . For instance, some pyrrolidine alkaloids have been shown to cause apoptotic cell death in certain cancer cell lines .
Properties
IUPAC Name |
tert-butyl 3-amino-3-prop-2-enylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-5-6-12(13)7-8-14(9-12)10(15)16-11(2,3)4/h5H,1,6-9,13H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJUVWOOJQTXTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC=C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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